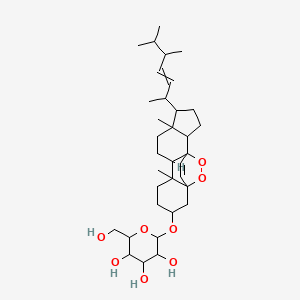![molecular formula C18H33GdN4O10 B13391425 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate is a complex chemical compound that features a gadolinium ion coordinated with a macrocyclic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate typically involves the coordination of gadolinium ions with a pre-synthesized macrocyclic ligand The macrocyclic ligand is synthesized through a series of condensation reactions involving carboxylate and hydroxyl functional groups
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the preparation of the macrocyclic ligand, followed by its reaction with gadolinium salts in a controlled environment. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylate groups can produce alcohols.
Scientific Research Applications
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate has several scientific research applications:
Medical Imaging: Due to the presence of gadolinium, this compound is used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visibility of internal structures.
Materials Science: The compound’s unique coordination chemistry makes it useful in the development of advanced materials with specific magnetic and electronic properties.
Biological Studies: It is used in studies involving metal ion interactions with biological molecules, providing insights into metal ion transport and storage in biological systems.
Mechanism of Action
The mechanism of action of 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate involves the interaction of the gadolinium ion with various molecular targets. In medical imaging, the gadolinium ion enhances the contrast by interacting with water molecules, altering their relaxation times and improving image clarity. The macrocyclic ligand stabilizes the gadolinium ion, preventing its release into the body and reducing toxicity.
Comparison with Similar Compounds
Similar Compounds
Gadolinium-DTPA (Gadopentetate Dimeglumine): Another gadolinium-based contrast agent used in MRI.
Gadolinium-DO3A (Gadoteridol): A similar compound with a different macrocyclic ligand, used for its stability and lower toxicity.
Uniqueness
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate is unique due to its specific macrocyclic ligand, which provides enhanced stability and coordination properties compared to other gadolinium-based compounds. This makes it particularly suitable for applications requiring high stability and low toxicity.
Properties
Molecular Formula |
C18H33GdN4O10 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3 |
InChI Key |
LAKUDJWFTFYTQQ-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


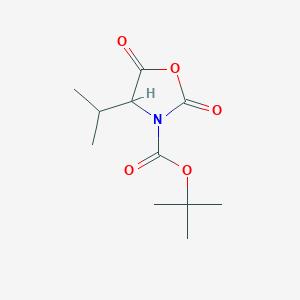
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
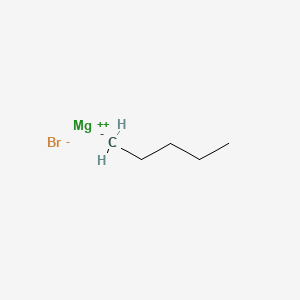
![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
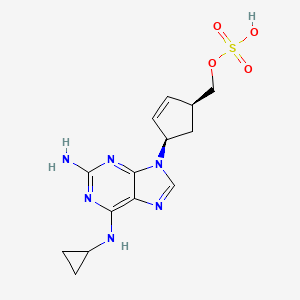
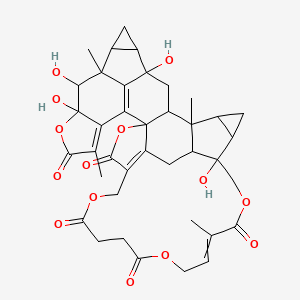
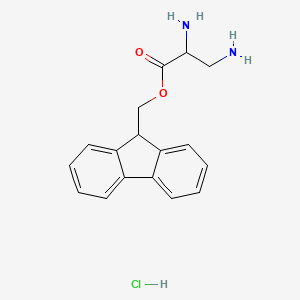
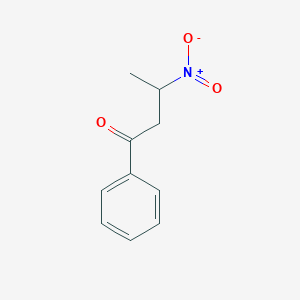
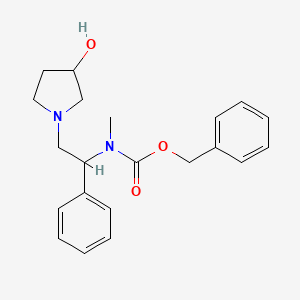
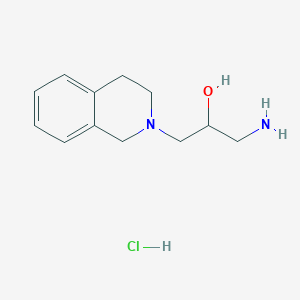
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
